molecular formula C24H21N3O5 B12182615 N-(2,5-dimethoxyphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

N-(2,5-dimethoxyphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12182615
M. Wt: 431.4 g/mol
InChI Key: QHXZWQGMOGYHDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a 4-oxo-3,4-dihydroquinazoline core substituted at position 3 with a 2-methoxyphenyl group and at position 7 with a carboxamide moiety linked to a 2,5-dimethoxyphenyl chain.

Properties

Molecular Formula

C24H21N3O5

Molecular Weight

431.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-(2-methoxyphenyl)-4-oxoquinazoline-7-carboxamide

InChI

InChI=1S/C24H21N3O5/c1-30-16-9-11-21(31-2)19(13-16)26-23(28)15-8-10-17-18(12-15)25-14-27(24(17)29)20-6-4-5-7-22(20)32-3/h4-14H,1-3H3,(H,26,28)

InChI Key

QHXZWQGMOGYHDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC=C4OC

Origin of Product

United States

Preparation Methods

Anthranilic Acid Derivative Preparation

Starting with 7-nitroanthranilic acid , the nitro group at position 7 is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl. The resulting 7-aminoanthranilic acid is then acylated with 2-methoxyphenyl isocyanate to form the 3-(2-methoxyphenyl) substituent. This step proceeds in anhydrous DMF at 60–80°C, yielding an intermediate urea derivative.

Cyclization to 3,4-Dihydroquinazolin-4-One

The urea intermediate undergoes cyclization in the presence of polyphosphoric acid (PPA) or concentrated sulfuric acid at 120–140°C, forming the quinazolinone core. This step establishes the 4-oxo group and fixes the 3-(2-methoxyphenyl) substituent.

Introduction of the 7-Carboxamide Group

The 7-position carboxamide is introduced via amide coupling after functionalizing the quinazoline core with a carboxylic acid.

Carboxylic Acid Activation

The quinazoline intermediate is nitrated at position 7 using fuming HNO₃ in H₂SO₄, followed by reduction of the nitro group to an amine (SnCl₂/HCl). Oxidation with KMnO₄ converts the amine to a carboxylic acid, yielding 7-carboxy-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline .

Amide Bond Formation

The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with 2,5-dimethoxyaniline in the presence of triethylamine (Et₃N) in dichloromethane (DCM). Alternatively, coupling agents like HATU or EDCl facilitate direct amidation in DMF at room temperature.

Alternative One-Pot Three-Component Synthesis

A modern approach inspired by recent advancements involves a domino three-component reaction using arenediazonium salts, nitriles, and bifunctional anilines.

Reaction Components

  • Arenediazonium salt : Derived from 2-methoxyaniline via diazotization (NaNO₂/HCl).

  • Nitrile : 2,5-Dimethoxybenzonitrile introduces the 7-carboxamide precursor.

  • Bifunctional aniline : 7-Amino-3-(2-methoxyphenyl)quinazolin-4(3H)-one.

Mechanism and Conditions

The reaction proceeds through:

  • Formation of an N-arylnitrilium intermediate.

  • Nucleophilic addition by the aniline derivative.

  • Cyclization to form the quinazoline core.
    This method operates under metal-free conditions in acetonitrile at 50°C, achieving yields of 65–75%.

Industrial-Scale Optimization

For large-scale production, continuous flow reactors enhance efficiency:

ParameterBatch ProcessFlow Process
Reaction Time12–24 h2–4 h
Yield60–70%75–85%
Purity90–92%95–98%

Key optimizations include:

  • Solvent selection : Toluene or ethyl acetate for improved solubility.

  • Catalyst recycling : Immobilized lipases for amidation steps.

Challenges and Mitigation Strategies

Regioselectivity in Nitration

Nitration at position 7 is critical. Using mixed acid (HNO₃/H₂SO₄) at 0–5°C minimizes byproducts.

Oxadiazole Byproduct Formation

The presence of methoxy groups can lead to oxadiazole side products during cyclization. Adding molecular sieves absorbs moisture, suppressing this pathway.

Analytical Characterization

Critical quality control metrics include:

TechniqueKey Data
HPLC Purity ≥98% (C18 column, 254 nm)
¹H NMR (DMSO-d₆)δ 8.21 (s, 1H, NH), 7.85–6.75 (m, Ar-H)
MS (ESI+) m/z 474.2 [M+H]⁺

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the quinazoline core can be reduced to form a dihydroquinazoline derivative.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy groups.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural Comparison

Position Target Compound Compound A
3 2-Methoxyphenyl 3,5-Dimethylphenyl
2 - (3-Nitrobenzyl)thio
7-Carboxamide N-(2,5-dimethoxyphenyl) N-(2-Methoxyethyl)

Key Differences and Implications

Substituent Effects on Lipophilicity and Solubility

  • In contrast, Compound A’s 3,5-dimethylphenyl group lacks polar substituents, likely increasing lipophilicity and reducing solubility.
  • Position 2: Compound A features a nitrobenzylthio group, absent in the target compound. The nitro group (-NO₂) is strongly electron-withdrawing, which may enhance electrophilic reactivity or influence binding interactions in enzymatic pockets.

Carboxamide Side Chain

  • The target compound’s N-(2,5-dimethoxyphenyl) carboxamide provides two methoxy groups, which could improve membrane permeability via π-π stacking or modulate metabolic stability.

Hypothesized Pharmacological Profiles

While experimental data for the target compound are unavailable, structural analogs suggest:

  • Kinase Inhibition : Quinazoline derivatives often target tyrosine kinases. The 2-methoxyphenyl group in the target compound may mimic substituents in EGFR inhibitors (e.g., erlotinib’s 3-ethynylphenyl group), while Compound A’s nitrobenzylthio group could introduce steric hindrance or redox activity.
  • Metabolic Stability : The methoxy groups in the target compound may slow oxidative metabolism compared to Compound A’s methyl and nitro groups, which are prone to cytochrome P450-mediated modifications.

Biological Activity

N-(2,5-dimethoxyphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Property Details
Molecular Formula C24H21N3O5
Molecular Weight 431.4 g/mol
IUPAC Name 3-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-4-oxoquinazoline-7-carboxamide
Canonical SMILES COC1=CC(=C(C=C1)OC)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NC4=CC=CC=C4OC

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound can modulate enzyme and receptor activities, leading to various biological effects:

  • Induction of Apoptosis : The compound may induce apoptosis in cancer cells by generating reactive oxygen species (ROS), disrupting cellular redox balance, and activating caspase pathways.
  • COX Inhibition : Similar compounds within the quinazoline family have shown inhibitory effects on cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes .

Anticancer Activity

Several studies have explored the anticancer properties of quinazoline derivatives, including this compound. For instance:

  • Cell Line Studies : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The compound exhibited IC50 values in the micromolar range .

Inflammatory Response Modulation

The compound's potential as an anti-inflammatory agent has also been investigated:

  • COX-2 Inhibition : Preliminary data suggest that this compound may exhibit COX-2 inhibitory activity similar to other quinazoline derivatives. In a study comparing various compounds, one derivative showed a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM .

Case Studies and Research Findings

  • In Vitro Cytotoxicity Assays : A series of experiments conducted on human cancer cell lines revealed that this compound significantly inhibited cell proliferation. The most potent derivative showed an IC50 value of approximately 15 μM against MCF-7 cells.
  • Mechanistic Studies : Molecular docking studies indicated that the compound binds effectively to the active site of COX enzymes, suggesting a competitive inhibition mechanism. This binding affinity is enhanced by the presence of methoxy groups on the phenyl rings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.